N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide
Overview
Description
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a chloro-substituted phenyl ring. It has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Morpholine Introduction: The attachment of a morpholine ring to the phenyl ring.
Amidation: The formation of the amide bond between the phenyl ring and the benzamide group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for amidation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by targeting cytochrome P450 enzymes . This inhibition can lead to various physiological effects, such as reducing cerebral vasospasm and infarct size in stroke models .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-hydroxyimido formamide: Another compound with a similar structure and enzyme inhibitory activity.
N-(3-chloro-4-morpholin-4-ylphenyl)-3-nitrobenzamide: A closely related compound with similar chemical properties.
Uniqueness
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-2-3-13(10-17(12)22(24)25)18(23)20-14-4-5-16(15(19)11-14)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFXCDJAELBWLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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